molecular formula C11H13F3N2O2 B13887988 2-(3-Methylazetidin-3-yl)pyridine;2,2,2-trifluoroacetic acid

2-(3-Methylazetidin-3-yl)pyridine;2,2,2-trifluoroacetic acid

Katalognummer: B13887988
Molekulargewicht: 262.23 g/mol
InChI-Schlüssel: JZIWKNZICMHVRD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Methylazetidin-3-yl)pyridine;2,2,2-trifluoroacetic acid is a chemical compound with the CAS number 2940961-42-0 . This compound is known for its unique structure, which includes a pyridine ring and a trifluoroacetic acid moiety. It is used in various scientific research applications due to its distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylazetidin-3-yl)pyridine;2,2,2-trifluoroacetic acid typically involves the reaction of 3-methylazetidine with pyridine under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents and advanced purification techniques to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Methylazetidin-3-yl)pyridine;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives .

Wissenschaftliche Forschungsanwendungen

2-(3-Methylazetidin-3-yl)pyridine;2,2,2-trifluoroacetic acid is used in various scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-(3-Methylazetidin-3-yl)pyridine;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2-(3-Methylazetidin-3-yl)pyridine;2,2,2-trifluoroacetic acid include other pyridine derivatives and compounds containing the azetidine ring. Examples include:

Uniqueness

What sets this compound apart is its unique combination of the pyridine ring and the trifluoroacetic acid moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for various scientific research applications .

Eigenschaften

Molekularformel

C11H13F3N2O2

Molekulargewicht

262.23 g/mol

IUPAC-Name

2-(3-methylazetidin-3-yl)pyridine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C9H12N2.C2HF3O2/c1-9(6-10-7-9)8-4-2-3-5-11-8;3-2(4,5)1(6)7/h2-5,10H,6-7H2,1H3;(H,6,7)

InChI-Schlüssel

JZIWKNZICMHVRD-UHFFFAOYSA-N

Kanonische SMILES

CC1(CNC1)C2=CC=CC=N2.C(=O)(C(F)(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.